gelucire 44-14

P-glycoprotein inhibition Caco-2 permeability Intestinal absorption

Gelucire 44/14 (lauroyl polyoxyl-32 glycerides) is a semi-solid, non-ionic, water-dispersible surfactant composed primarily of PEG-32 mono- and diesters of lauric acid (C12), with minor fractions of mono-, di-, and triglycerides. It is manufactured via alcoholysis of hydrogenated coconut oil with PEG-32.

Molecular Formula C9H14N2
Molecular Weight 0
CAS No. 121548-04-7
Cat. No. B1167122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegelucire 44-14
CAS121548-04-7
Synonymsgelucire 44-14
Molecular FormulaC9H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gelucire 44/14 (CAS 121548-04-7): A Self-Emulsifying Lipid Excipient for Oral Bioavailability Enhancement


Gelucire 44/14 (lauroyl polyoxyl-32 glycerides) is a semi-solid, non-ionic, water-dispersible surfactant composed primarily of PEG-32 mono- and diesters of lauric acid (C12), with minor fractions of mono-, di-, and triglycerides . It is manufactured via alcoholysis of hydrogenated coconut oil with PEG-32 [1]. This excipient functions as a self-emulsifying drug delivery system (SEDDS/SMEDDS), spontaneously forming fine dispersions (micelles, 10–100 nm) upon contact with aqueous fluids, thereby solubilizing poorly water-soluble drugs and enhancing their oral absorption . Its hydrophilic-lipophilic balance (HLB) is 14–16, with a melting range of 42.5–47.5 °C and a critical micelle concentration (CMC) of approximately 72 mg/L [2]. As a Lipid Formulation Classification System (LFCS) Type III excipient, it is widely utilized in lipid-based formulations, solid dispersions, and melt granulation processes .

Why Generic Substitution of Gelucire 44/14 with Other Lauroyl Polyoxylglycerides or Surfactants Fails to Deliver Equivalent Performance


While chemically classified as lauroyl polyoxylglycerides, Gelucire 44/14 exhibits performance characteristics that are not interchangeable with other excipients sharing this INCI name or with alternative surfactants like Labrasol, Soluplus, or Kolliphor. Direct substitution is precluded by three key factors: (1) Differential P-glycoprotein (P-gp) inhibition potency, as demonstrated in Caco-2 and co-culture models [1]; (2) Superior in vivo bioavailability enhancement for specific drug classes compared to Labrasol and HCO-60 [2]; and (3) Distinct phase behavior and digestion kinetics that affect drug solubilization and supersaturation maintenance [3]. These quantifiable differences directly impact formulation performance and regulatory risk, making generic substitution scientifically unsound without explicit comparative data.

Gelucire 44/14: Quantitative Comparative Evidence for Scientific Selection


Superior P-gp Efflux Inhibition in Caco-2 Monolayer vs. Labrasol

Gelucire 44/14 demonstrates significantly greater inhibition of P-glycoprotein (P-gp) mediated efflux compared to Labrasol ALF in a Caco-2 monolayer model. While Labrasol reduced the P-gp-mediated transport of rhodamine 123 to 83% of the control, Gelucire 44/14 exhibited a much more pronounced effect, reducing permeability to just 34% [1]. This near-total inhibition of efflux is critical for enhancing the oral absorption of P-gp substrate drugs.

P-glycoprotein inhibition Caco-2 permeability Intestinal absorption Lipid excipients

Greater In Vivo Bioavailability Enhancement vs. Labrasol and HCO-60 in Rat Model

In a rat intestinal patch model for interferon alpha (IFN-α) delivery, Gelucire 44/14 formulations achieved higher peak plasma concentration (Cmax) and total drug exposure (AUC) compared to formulations containing Labrasol or HCO-60. Gelucire 44/14 provided a Cmax of 7.66 ± 0.82 IU/mL and an AUC of 12.85 ± 1.49 IU·h/mL, outperforming both Labrasol (Cmax 6.51 ± 0.89; AUC 8.30 ± 1.34) and HCO-60 (Cmax 6.02 ± 1.14; AUC 7.53 ± 1.84) [1].

In vivo pharmacokinetics Absorption enhancer Interferon alpha Bioavailability

Marked Solubility and Bioavailability Enhancement for BCS Class II Drug Flurbiprofen

Solid dispersions of flurbiprofen (a BCS Class II drug) prepared with Gelucire 44/14 resulted in a 1.37-fold increase in AUC and a 1.25-fold increase in Cmax compared to a control tablet formulation, with a faster onset of action (Tmax reduced from 3h to 2h) [1].

Solid dispersion Flurbiprofen Pharmacokinetics Oral bioavailability

Two-Fold Bioavailability Increase for α-Tocopherol vs. Commercial Preparation

A clinical study in six healthy male volunteers demonstrated that a Gelucire 44/14-based solid dispersion of α-tocopherol (Vitamin E) achieved an approximately two-fold increase in total α-tocopherol absorption compared to a commercially available preparation [1].

α-Tocopherol Vitamin E Bioavailability Solid dispersion

Significant In Vitro Solubility Enhancement for Meclizine Hydrochloride (152-fold)

Incorporation of Gelucire 44/14 into a surface solid dispersion of meclizine hydrochloride, a poorly water-soluble drug, resulted in a 152-fold increase in aqueous solubility and a 7.23-fold increase in dissolution rate [1]. This translated into a significant in vivo bioavailability enhancement in rats (p<0.05), with a notable increase in AUC to 5497.76 ± 67.83 ng·h/mL [1].

Meclizine hydrochloride Solubility enhancement Dissolution rate Surface solid dispersion

Stable Amorphous Solid Dispersion with 1.5-Fold AUC Increase for Tegoprazan

A semi-solid dispersion of the BCS Class II drug tegoprazan with Gelucire 44/14 and Labrasol resulted in a 1.5-fold increase in AUC compared to the raw drug in a rat pharmacokinetic study [1]. The formulation maintained the drug in an amorphous state, which is critical for enhancing dissolution and absorption.

Tegoprazan Amorphous solid dispersion Bioavailability enhancement BCS Class II

Optimized Application Scenarios for Gelucire 44/14 in Formulation Development


Enhancing Oral Bioavailability of BCS Class II and IV Drugs via SEDDS/SMEDDS

Gelucire 44/14 is ideally suited for formulating self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) for drugs with poor aqueous solubility (BCS Class II) or both poor solubility and permeability (BCS Class IV). Its self-emulsifying properties, combined with its potent P-gp inhibition [1], directly address the dual barriers of dissolution and efflux. The evidence of significantly enhanced AUC and Cmax for drugs like flurbiprofen [2] and tegoprazan [3] in animal models provides a strong scientific rationale for its use in early-stage formulation development for these challenging drug classes.

Formulation of Solid Dispersions for Rapid Onset and Improved Absorption

The semi-solid nature and low melting range of Gelucire 44/14 make it an excellent carrier for solid dispersions prepared via melt methods (e.g., melt granulation, spray congealing). Its ability to stabilize drugs in an amorphous state [3] and significantly enhance dissolution rates, as shown by the 7.23-fold improvement for meclizine hydrochloride [4], supports its application in developing oral dosage forms where rapid onset of action is critical (e.g., analgesics, anti-emetics). The resulting improvement in pharmacokinetic parameters, such as reduced Tmax for flurbiprofen [2], is a key differentiator.

Delivery Systems for Lipophilic Nutraceuticals and Poorly Permeable Biologics

For compounds with poor intestinal permeability, including lipophilic nutraceuticals (e.g., Vitamin E) [5] and certain biologics (e.g., interferon alpha) [6], Gelucire 44/14 offers a quantifiable advantage. Its mechanism of action, which includes P-gp efflux inhibition and membrane fluidization [1], translates to superior in vivo performance compared to other surfactants like Labrasol and HCO-60 [6]. This positions Gelucire 44/14 as a preferred excipient for developing oral formulations of compounds where absorption is the primary rate-limiting step.

Lifecycle Management and Super-Generic (505(b)(2)) Formulations

The demonstrated ability of Gelucire 44/14 to significantly enhance the bioavailability of existing poorly soluble drugs, such as ticagrelor [7], provides a robust platform for product lifecycle management and the development of 'super-generic' (505(b)(2)) products. By improving the pharmacokinetic profile (e.g., increased AUC, faster Tmax, reduced food effect) over the reference listed drug (RLD), formulations containing Gelucire 44/14 can offer a clear clinical and commercial differentiation, justifying their development and procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for gelucire 44-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.